molecular formula C22H24N6O B1310489 CC-401 CAS No. 395104-30-0

CC-401

Cat. No.: B1310489
CAS No.: 395104-30-0
M. Wt: 388.5 g/mol
InChI Key: XDJCLCLBSGGNKS-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

CC-401 plays a significant role in biochemical reactions by inhibiting JNK activity. It interacts with enzymes such as dual-specificity tyrosine phosphorylation-regulated kinase 1A and 1B (DYRK1A/B), and proteins like nuclear factor of activated T cells (NFAT) and p27 Kip1 . The inhibition of DYRK1A/B by this compound leads to the destabilization of p27 Kip1, a β-cell replication inhibitor, and the activation of replication-promoting genes . This interaction highlights the compound’s ability to modulate key signaling pathways involved in cell growth and replication.

Cellular Effects

This compound has profound effects on various cell types and cellular processes. In β-cells, it promotes replication by inhibiting DYRK1A/B, leading to the activation of NFAT signaling and the disruption of the DREAM complex-dependent repression of cell-cycle genes . This results in increased expression of genes such as MYBL2 and FOXM1, which are crucial for cell proliferation. Additionally, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism, making it a versatile tool for studying cellular functions.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. By inhibiting JNK and DYRK1A/B, this compound disrupts the phosphorylation and stabilization of p27 Kip1, leading to increased β-cell replication . Furthermore, the compound enhances the expression of replication-promoting genes by interfering with the DREAM complex, which relies on DYRK1A/B activity for its integrity . These molecular interactions underscore the compound’s ability to modulate key signaling pathways and promote cell growth.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound can induce β-cell replication in both in vitro and in vivo settings, with its effects being more pronounced in rodent cells compared to human cells . The temporal dynamics of this compound’s action highlight its potential for sustained modulation of cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively promotes β-cell replication without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, underscoring the importance of dosage optimization in therapeutic applications. These findings highlight the compound’s potential for dose-dependent modulation of cellular functions.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those regulated by DYRK1A/B and JNK. By inhibiting these kinases, the compound affects metabolic flux and metabolite levels, leading to changes in cellular metabolism . The interaction of this compound with enzymes and cofactors involved in these pathways underscores its potential for modulating metabolic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its activity and function . Understanding the transport and distribution of this compound is crucial for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function . The precise localization of this compound within cells is essential for understanding its mechanism of action and optimizing its use in research and therapy.

Preparation Methods

CC-401 is synthesized through a series of chemical reactions involving anthrapyrazolone derivativesThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield .

Chemical Reactions Analysis

CC-401 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

CC-401 is unique in its selectivity and potency as a JNK inhibitor. Similar compounds include:

This compound stands out due to its dual-specificity tyrosine phosphorylation-regulated kinase (DYRK) 1A and 1B inhibition, which contributes to its unique biological effects .

Properties

IUPAC Name

3-[3-(2-piperidin-1-ylethoxy)phenyl]-5-(1H-1,2,4-triazol-5-yl)-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O/c1-2-9-28(10-3-1)11-12-29-18-6-4-5-16(13-18)21-19-14-17(22-23-15-24-27-22)7-8-20(19)25-26-21/h4-8,13-15H,1-3,9-12H2,(H,25,26)(H,23,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDJCLCLBSGGNKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC2=CC=CC(=C2)C3=NNC4=C3C=C(C=C4)C5=NC=NN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40192650
Record name CC-401
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40192650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

395104-30-0
Record name CC-401
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0395104300
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CC-401
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12432
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CC-401
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40192650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CC-401
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NOE38VQA1W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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